molecular formula C17H14N4O3S B4135490 N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No. B4135490
M. Wt: 354.4 g/mol
InChI Key: KLPLLRTUAPBHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as NPTA, is a chemical compound that has gained significant attention in the scientific research community. It is a thiazole-based compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators. N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for inflammation.
Biochemical and Physiological Effects:
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a favorable safety profile, with no significant toxic effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is its high selectivity for COX-2 inhibition, which makes it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide. One area of interest is the development of new drug candidates based on the structure of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential applications of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide in other fields, such as cancer research and neurology. Overall, the research on N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has significant potential for the development of new drugs and therapies for a range of medical conditions.

Scientific Research Applications

N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11(22)18-14-4-2-3-12(9-14)16-10-25-17(20-16)19-13-5-7-15(8-6-13)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLLRTUAPBHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.